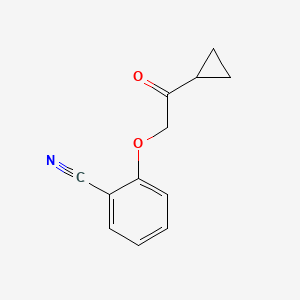

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

296884-93-0 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(2-cyclopropyl-2-oxoethoxy)benzonitrile |

InChI |

InChI=1S/C12H11NO2/c13-7-10-3-1-2-4-12(10)15-8-11(14)9-5-6-9/h1-4,9H,5-6,8H2 |

InChI Key |

QDKYOSXDWZEWAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)COC2=CC=CC=C2C#N |

solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Contextualization Within Benzonitrile Derivatives Research

Benzonitrile (B105546) and its derivatives are a well-established class of compounds with diverse applications in organic synthesis and materials science. The defining feature of these aromatic compounds is the cyano (-C≡N) group attached to a benzene (B151609) ring. nih.gov This functional group is a versatile precursor for the synthesis of a wide range of other functionalities, including amines, amides, and carboxylic acids.

In the realm of pharmaceuticals, the benzonitrile moiety is a recognized pharmacophore found in numerous approved drugs. The nitrile group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, which can be crucial for binding to biological targets such as enzymes. nih.gov Consequently, benzonitrile derivatives have been investigated for a variety of therapeutic applications, including as enzyme inhibitors.

The presence of the benzonitrile unit in 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules or may itself possess interesting biological properties worthy of investigation.

Significance of Cyclopropyl Containing Organic Molecules in Synthetic Chemistry

The incorporation of a cyclopropyl (B3062369) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. acs.orgdntb.gov.ua This small, highly strained three-membered ring imparts unique conformational and electronic properties to a molecule.

The rigid nature of the cyclopropyl ring can lead to a more defined molecular conformation, which can be advantageous for optimizing interactions with a biological target. acs.org Furthermore, the unique orbital arrangement in the cyclopropyl ring can influence the electronic properties of adjacent functional groups. From a metabolic standpoint, the cyclopropyl group is often more resistant to enzymatic degradation compared to larger alkyl groups, which can lead to improved metabolic stability and a longer duration of action for drug candidates. acs.orgdntb.gov.ua

Cyclopropyl ketones, in particular, are versatile synthetic intermediates. chemicalbook.comhyphadiscovery.com The strained ring can be opened under various conditions, providing access to a range of more complex carbocyclic and heterocyclic structures. google.com This reactivity makes them valuable building blocks in the synthesis of natural products and other complex organic molecules. The presence of the cyclopropyl ketone moiety in 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile therefore suggests its potential as a precursor for the synthesis of a diverse array of novel compounds.

Overview of Current Research Landscape and Future Directions for the Compound

Precursor Synthesis and Reactivity

The convergent synthesis of the target molecule necessitates the independent preparation of its core components. This section details the synthetic routes to the essential benzonitrile and cyclopropyl ketone building blocks.

Synthesis of Substituted Benzonitrile Scaffolds

The introduction of a nitrile group onto a benzene (B151609) ring can be achieved through several well-established methods, as well as more contemporary approaches.

Ammoxidation : This industrial process involves the reaction of toluene (B28343) with ammonia (B1221849) and oxygen at high temperatures (400-450 °C) over a metal oxide catalyst to produce benzonitrile. medcraveonline.comacs.org Vanadium-titanium oxide catalysts are often employed for this transformation. acs.orgacs.org The reaction is believed to proceed through a benzoate (B1203000) ion intermediate. oup.com

Dehydration of Benzamides : A common laboratory-scale method is the dehydration of benzamide (B126). This can be accomplished using various dehydrating agents, including phosphorus pentoxide (P₂O₅), chemicke-listy.czresearchgate.net thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). vedantu.com Microwave-assisted dehydration with phosphorus pentoxide has been shown to significantly accelerate the reaction, leading to high yields of benzonitrile. chemicke-listy.czresearchgate.net

Rosenmund–von Braun Reaction : This classic reaction involves the cyanation of an aryl halide with copper(I) cyanide, typically in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.orgwikipedia.orgsynarchive.com The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.orgnumberanalytics.comnumberanalytics.com Modern variations of this reaction may use catalytic amounts of copper and other cyanide sources. organic-chemistry.org

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Ammoxidation | Toluene | NH₃, O₂, Metal Oxide Catalyst | Industrial scale, high temperature. medcraveonline.comacs.org |

| Dehydration | Benzamide | P₂O₅, SOCl₂, POCl₃ | Common laboratory method, various dehydrating agents. vedantu.com |

| Rosenmund–von Braun | Aryl Halide | CuCN | Classic method for aryl nitrile synthesis. organic-chemistry.orgwikipedia.orgsynarchive.com |

To form the ether linkage present in this compound, a hydroxyl group is required at the ortho position of the benzonitrile ring. This makes 2-hydroxybenzonitrile (B42573) a key intermediate. sigmaaldrich.com

The synthesis of 2-hydroxybenzonitrile can be achieved by the dehydration of 2-hydroxybenzamide (salicylamide). justia.com This can be performed in the gas phase over a solid heterogeneous catalyst. justia.com Another route involves the reaction of 2-hydroxyarylaldehydes with hydroxylamine (B1172632) or a hydroxylamine salt, followed by dehydration of the resulting 2-hydroxyarylaldoxime. google.com Alternatively, palladium-catalyzed ortho-arylation of N-cyclohexyl-benzamides followed by dehydration can yield ortho-arylated benzonitriles. nih.gov The nitrile group is known to be a challenging directing group in C-H activation reactions due to its strong coordination to transition metals, making a two-step approach often necessary. nih.govosti.govutrgv.eduacs.org

Synthesis of Cyclopropyl Ketone Precursors

The cyclopropyl ketone moiety is the second essential component. Key precursors include cyclopropyl methyl ketone and cyclopropyl carbaldehydes.

Cyclopropyl methyl ketone can be synthesized through various routes, including the reaction of 5-chloro-2-pentanone (B45304) with a base. orgsyn.org It is an important intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com Other methods include the reaction of cyclopropyl cyanide with a methyl Grignard reagent, though this can result in low yields. chemicalbook.com

Cyclopropanecarboxaldehyde can be prepared by the oxidation of cyclopropylmethanol (B32771) using reagents like pyridinium (B92312) chlorochromate. chemicalbook.comchemicalbook.com It can also be synthesized via the thermal rearrangement of 2,3-dihydrofuran. wikipedia.orggoogle.com

Continuous-flow synthesis offers a scalable and efficient method for preparing cyclopropyl carbonyl compounds. mdpi.com For instance, the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols can be performed in a flow system to produce cyclopropyl carbaldehydes and ketones. mdpi.com Flow chemistry has also been applied to the synthesis of 1,1-cyclopropane aminoketones through the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by reaction with amines. rsc.orgrsc.orgresearchgate.net This telescoped two-step process allows for the direct conversion of diketones to cyclopropylamines with high productivity and short reaction times. rsc.org The generation of cyclopropenyllithium and its subsequent reaction with electrophiles has also been successfully demonstrated under continuous flow conditions, outperforming batch processes in terms of productivity. acs.org

The α-tosyloxylation of ketones is a valuable method for introducing a good leaving group adjacent to the carbonyl, creating a versatile intermediate for further transformations. organic-chemistry.orgacs.org This reaction can be achieved using hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). acs.org Catalytic versions of this reaction have been developed using a catalytic amount of iodobenzene (B50100) in the presence of an oxidant such as m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (PTSA). organic-chemistry.org The active oxidant is generated in situ. organic-chemistry.org Chiral iodoaryloxazoline catalysts have also been developed to achieve enantioselective α-tosyloxylation of ketones. nih.gov

| Precursor | Synthetic Method | Key Reagents/Conditions |

|---|---|---|

| Cyclopropyl methyl ketone | Intramolecular cyclization | 5-chloro-2-pentanone, base. orgsyn.org |

| Cyclopropanecarboxaldehyde | Oxidation | Cyclopropylmethanol, pyridinium chlorochromate. chemicalbook.comchemicalbook.com |

| Cyclopropyl carbonyl compounds | Continuous-flow synthesis | 2-hydroxycyclobutanones, aryl thiols/amines. mdpi.comrsc.orgrsc.orgresearchgate.net |

| α-Tosyloxy ketones | α-Tosyloxylation | Ketone, HTIB or catalytic iodobenzene/m-CPBA/PTSA. organic-chemistry.orgacs.org |

Formation of the Ether Linkage in this compound

The crucial step in the synthesis of the title compound is the formation of the ether bond that connects the benzonitrile ring to the cyclopropyl-oxo-ethyl moiety. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile and a halo-ketone serves as the electrophile.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. vaia.comacs.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other electrophile with a good leaving group. acs.org

In the context of synthesizing this compound, this methodology is applied by reacting a hydroxylated benzonitrile, specifically 2-cyanophenol (also known as salicylonitrile), with a cyclopropyl-oxo-containing electrophile such as 2-chloro-1-cyclopropylethanone. The synthesis can be dissected into two key steps:

Deprotonation of 2-cyanophenol : The phenolic hydroxyl group of 2-cyanophenol is acidic and can be deprotonated by a suitable base to form the corresponding phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). rsc.org The resulting 2-cyanophenoxide is a potent nucleophile.

Nucleophilic Attack : The 2-cyanophenoxide ion then attacks the electrophilic carbon atom of 2-chloro-1-cyclopropylethanone, which bears the chlorine leaving group. This SN2 displacement results in the formation of the desired ether linkage and a chloride salt as a byproduct. oup.com

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Purpose/Comment |

| Nucleophile | 2-Cyanophenol | Provides the benzonitrile core. |

| Electrophile | 2-Chloro-1-cyclopropylethanone | Provides the cyclopropyl-keto-ethyl moiety. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the active nucleophile. |

| Solvent | Acetone or Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the SN2 reaction. |

| Temperature | Room Temperature to 60 °C | Mild conditions are typically sufficient. |

| Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC). |

Derivatization Strategies Post-Synthesis of the Core Structure

Once the core structure of this compound is synthesized, various derivatization strategies can be employed to create analogues. These modifications can target the cyclopropyl moiety, the benzonitrile group, or the keto-ether linkage, allowing for a systematic exploration of the chemical space around the parent molecule.

The cyclopropyl group, while generally stable, can undergo specific reactions, particularly those involving ring-opening, driven by the release of ring strain. acs.orgacs.orgrsc.orgnih.gov The adjacent ketone activates the cyclopropyl ring, making it susceptible to certain transformations.

Ring-Opening Reactions : Under acidic conditions or through photocatalysis, aryl cyclopropyl ketones can undergo ring-opening to form a more stable intermediate, which can then react with various nucleophiles or participate in cycloadditions. rsc.orgnih.gov For instance, treatment with a strong acid could lead to the formation of a tetralone derivative. rsc.org Samarium(II) iodide (SmI₂) can also catalyze intermolecular couplings of cyclopropyl ketones. acs.orgnih.gov

Table 2: Potential Modifications of the Cyclopropyl Moiety

| Reaction Type | Reagents | Expected Product Class |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Tetralone derivatives |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid, Olefin | Substituted cyclopentanes |

| Reductive Coupling | SmI₂ | Ring-opened coupled products |

The nitrile (-C≡N) group is a versatile functional group that can be transformed into several other functionalities, most commonly through hydrolysis.

Hydrolysis to Amide : Partial hydrolysis of the nitrile can be achieved under controlled acidic or basic conditions to yield the corresponding benzamide derivative, 2-(2-cyclopropyl-2-oxoethoxy)benzamide. vaia.comoup.comcore.ac.uk Base-catalyzed hydration, for instance using NaOH in an ethanol/water mixture, can be highly selective for the amide. core.ac.uk

Hydrolysis to Carboxylic Acid : Complete hydrolysis under more vigorous acidic or basic conditions will convert the nitrile group into a carboxylic acid, yielding 2-(2-cyclopropyl-2-oxoethoxy)benzoic acid. vaia.comoup.com

Reduction to Amine : The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would produce 2-(aminomethyl)phenoxyethanone.

Table 3: Common Transformations of the Benzonitrile Group

| Reaction Type | Reagents | Expected Product Class |

| Partial Hydrolysis | NaOH, EtOH/H₂O | Benzamides core.ac.uk |

| Complete Hydrolysis | H₂SO₄ (aq), heat | Benzoic acids vaia.comoup.com |

| Reduction | LiAlH₄, then H₂O workup | Benzylamines |

The keto-ether linkage offers two primary sites for chemical modification: the ketone carbonyl group and the ether C-O bond.

Reduction of the Ketone : The ketone can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 2-(2-cyclopropyl-2-hydroxyethoxy)benzonitrile. chemguide.co.uk This introduces a new chiral center into the molecule. Catalytic transfer hydrogenation is another method to achieve this transformation. wikipedia.org

Ether Cleavage : While ethers are generally stable, the C-O bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org This would break the molecule into 2-cyanophenol and a derivative of the cyclopropyl ethanone (B97240) side chain. masterorganicchemistry.comlibretexts.org

Table 4: Potential Transformations of the Keto-Ether Linkage

| Reaction Type | Reagents | Expected Product Class |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohols chemguide.co.uk |

| Ether Cleavage | Hydroiodic Acid (HI), heat | Phenols and Alkyl Halides masterorganicchemistry.comlibretexts.org |

| Reductive Etherification | H₂, Platinum catalyst | Saturated Ethers organic-chemistry.org |

Reactions Involving the Nitrile Group

The benzonitrile portion of the molecule is a versatile functional group, susceptible to a range of transformations. The carbon atom of the nitrile group is electrophilic, making it a target for nucleophiles libretexts.org.

Nucleophilic Additions and Hydrolytic Transformations

The nitrile group of this compound can undergo nucleophilic attack, leading to a variety of products.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate, which can be isolated under mild conditions. Complete hydrolysis yields a carboxylic acid.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of water.

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the nitrile carbon, followed by protonation steps to yield the amide and subsequently the carboxylate.

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone libretexts.org. This reaction provides a route to introduce a new carbon-carbon bond at the nitrile position.

| Reaction Type | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(2-Cyclopropyl-2-oxoethoxy)benzamide | 2-(2-Cyclopropyl-2-oxoethoxy)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-(2-Cyclopropyl-2-oxoethoxy)benzamide | 2-(2-Cyclopropyl-2-oxoethoxy)benzoic acid |

| Grignard Reaction | 1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺ | Imine salt | 1-(2-(2-Cyclopropyl-2-oxoethoxy)phenyl)ethan-1-one |

Cycloaddition Reactions (e.g., [3+2] cycloadditions involving benzonitrile N-oxides and mechanistic considerations)

The benzonitrile moiety can participate in cycloaddition reactions, most notably after conversion to a benzonitrile N-oxide. This transformation creates a 1,3-dipole, which can react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings researchgate.net.

The mechanism involves the initial oxidation of the nitrile to the corresponding N-oxide. This reactive intermediate then readily reacts with an alkene or alkyne. The reaction is typically concerted and stereospecific. This pathway opens up the synthesis of various isoxazole (B147169) and isoxazoline (B3343090) derivatives.

Reduction Reactions

The nitrile group is readily reduced to a primary amine. This transformation is a fundamental route to aminomethyl arenes.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose libretexts.org. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion which is further reduced to the amine libretexts.org. Alternative reagents, such as diisopropylaminoborane (B2863991) catalyzed by a lithium salt, can also achieve this reduction, sometimes with improved selectivity in the presence of other reducible functional groups nih.gov. For instance, selective reduction of an activated nitrile in the presence of an ester is possible nih.gov.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O 2. H₂O workup | (2-(2-Cyclopropyl-2-oxoethoxy)phenyl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | (2-(2-Cyclopropyl-2-oxoethoxy)phenyl)methanamine |

Reactions Involving the Cyclopropyl Ketone Moiety

The cyclopropyl ketone system is a "donor-acceptor" cyclopropane (B1198618), where the aryl ether is the donor and the ketone is the acceptor. This structure is prone to unique transformations involving both the carbonyl group and the strained three-membered ring nih.gov.

Carbonyl Group Transformations (e.g., epoxidation, oxidation to carboxylic acids, esterification)

The ketone's carbonyl group can undergo standard transformations, although its proximity to the cyclopropyl ring can influence reactivity.

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄).

Baeyer-Villiger Oxidation: The ketone can be oxidized to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the adjacent groups determines the product.

Wittig Reaction: The carbonyl can be converted into an alkene via the Wittig reaction, reacting with a phosphorus ylide.

While direct epoxidation of the ketone carbonyl itself is not a standard reaction, transformations of the enolate or related derivatives can lead to α-functionalized ketones.

Ring-Opening Reactions of the Cyclopropyl Ring

The high ring strain of the cyclopropane ring, coupled with the activation by the adjacent ketone, makes it susceptible to ring-opening reactions under various conditions beilstein-journals.org.

Acid-Catalyzed Ring-Opening: In the presence of acid catalysts, aryl cyclopropyl ketones can undergo ring-opening and subsequent cyclization to form products like 1-tetralones rsc.org. The mechanism proceeds through a cationic intermediate formed by protonation of the carbonyl, which facilitates the cleavage of a C-C bond in the cyclopropyl ring rsc.org.

Photocatalytic [3+2] Cycloaddition: Under visible light photocatalysis, aryl cyclopropyl ketones can undergo a formal [3+2] cycloaddition with olefins nih.gov. The process is initiated by a one-electron reduction of the ketone to a radical anion. This intermediate opens the cyclopropyl ring to form a distonic radical anion, which then adds to the olefin to generate highly substituted cyclopentane (B165970) rings nih.gov.

Radical Ring-Opening: The cyclopropyl ring can be opened via radical mechanisms. For instance, a radical addition to the ketone or a related derivative can induce homolytic cleavage of the strained ring, leading to a linear alkyl radical that can participate in further reactions beilstein-journals.orgresearchgate.net.

| Reaction Type | Reagents/Conditions | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Acid (e.g., PPA, H₂SO₄) | Carbocation | Tetralones, Open-chain carbinols rsc.org |

| Photocatalytic [3+2] Cycloaddition | Olefin, Ru(bpy)₃²⁺, Visible Light | Distonic radical anion nih.gov | Substituted cyclopentanes nih.gov |

| Radical Ring-Opening/Cyclization | Radical initiator, Alkyl halide | Alkyl radical beilstein-journals.org | Saturated naphthalenes beilstein-journals.org |

α-Functionalization Reactions (e.g., halogenation, alkylation adjacent to ketone)

The presence of a carbonyl group renders the protons on the adjacent α-carbon acidic, enabling the formation of an enol or enolate intermediate. This intermediate is a key nucleophile for a variety of functionalization reactions, including halogenation and alkylation.

Halogenation:

The α-carbon of the ketone in this compound can be halogenated under both acidic and basic conditions. wikipedia.org The reaction mechanism proceeds through an enol or enolate intermediate.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone oxygen is protonated, facilitating the formation of an enol. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Br₂, Cl₂), leading to the α-halogenated product and regeneration of the acid catalyst. Generally, under acidic conditions, monohalogenation is favored as the introduced electron-withdrawing halogen atom destabilizes the formation of a subsequent enol. wikipedia.org For an unsymmetrical ketone, halogenation typically occurs at the more substituted α-carbon. wikipedia.org

Base-Mediated Halogenation: In the presence of a base, an α-proton is abstracted to form an enolate. This nucleophilic enolate then attacks the halogen. Under basic conditions, successive halogenations are often more rapid because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons. wikipedia.org For methyl ketones, this can lead to the haloform reaction. wikipedia.org In the case of this compound, which is not a methyl ketone, halogenation would occur at the carbon adjacent to both the carbonyl and cyclopropyl groups. Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) and N-halosuccinimides (NCS, NBS, NIS). researchgate.net

Table 1: General Conditions for α-Halogenation of Ketones

| Reaction Type | Reagents | Catalyst | Typical Conditions | Product |

| Bromination | Br₂ | Acetic Acid | Room Temperature | α-Bromoketone |

| Chlorination | SO₂Cl₂ | - | Inert Solvent | α-Chloroketone |

| Bromination | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TSA) | Reflux in CCl₄ | α-Bromoketone |

| Iodination | I₂ | Copper(II) Oxide (CuO) | Mild Conditions | α-Iodoketone |

Alkylation:

Alkylation at the α-position of the ketone provides a powerful method for forming new carbon-carbon bonds. This reaction is typically carried out by treating the ketone with a strong base to form an enolate, which is then reacted with an alkyl halide in an S\N2 reaction. libretexts.org

The choice of base and reaction conditions is crucial for controlling the regioselectivity of alkylation in unsymmetrical ketones. libretexts.org For this compound, there is only one α-carbon with protons, simplifying the regioselectivity.

Kinetic vs. Thermodynamic Control: While not directly applicable for regioselectivity in this specific molecule, the principles of kinetic and thermodynamic enolate formation are central to ketone alkylation. libretexts.orgyoutube.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less substituted (kinetic) enolate. libretexts.orgyoutube.com Weaker, non-hindered bases like sodium ethoxide at higher temperatures allow for equilibrium to be established, favoring the more substituted (thermodynamic) enolate. libretexts.org

The enolate of this compound can be alkylated with a variety of primary and some secondary alkyl halides. libretexts.org It is important to use a strong base to ensure complete conversion to the enolate, preventing self-condensation reactions. libretexts.org

Table 2: Reagents for α-Alkylation of Ketones

| Base | Solvent | Temperature | Enolate Type | Suitable Alkylating Agents |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Kinetic | Methyl iodide, Benzyl bromide |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Thermodynamic | Ethyl bromide, Allyl chloride |

| Potassium tert-butoxide (KOtBu) | tert-Butanol | Room Temperature | Thermodynamic | Propyl iodide |

Reactions Involving the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether is generally stable but can be cleaved under specific, often harsh, conditions.

The cleavage of the aryl ether bond is a challenging transformation due to the stability of the sp²-hybridized carbon-oxygen bond. Strong acids are typically required to protonate the ether oxygen, making it a better leaving group.

Acid-Mediated Cleavage: The most common method for cleaving aryl ethers is by using strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an S\N2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, the attack would occur at the ethyl carbon, leading to the formation of 2-hydroxybenzonitrile and a halogenated cyclopropyl ethanone derivative.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. This method is often preferred as it can be carried out under milder conditions than with strong protic acids.

The ether linkage in this compound is expected to be stable under a variety of reaction conditions.

Basic Conditions: The ether bond is generally inert to bases, meaning it will remain intact during reactions such as base-mediated α-halogenation or alkylation of the ketone.

Nucleophilic Attack: The ether is not susceptible to direct nucleophilic attack unless activated, for example, by protonation.

Oxidizing and Reducing Conditions: The ether linkage is typically stable to many common oxidizing and reducing agents that might be used to modify other parts of the molecule, although strong oxidizing conditions could potentially affect the aromatic ring or the benzylic position. Standard reductions of the ketone, for instance with sodium borohydride, would not be expected to affect the ether linkage.

The stability of the ether linkage allows for selective transformations to be carried out at the ketone functionality without disturbing the ether bond.

Applications of 2 2 Cyclopropyl 2 Oxoethoxy Benzonitrile in Advanced Chemical Synthesis

Building Block for Complex Molecular Architectures

The reactivity of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile makes it a valuable precursor for the synthesis of diverse and intricate molecular structures.

The nitrile and ketone functionalities within this compound are key to its utility in synthesizing heterocyclic compounds. For instance, the nitrile group can undergo cycloaddition reactions to form five-membered rings like oxadiazolines. These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Similarly, the compound can be a starting material for the synthesis of imidazole (B134444) derivatives. researchgate.netnih.govresearchgate.net Imidazoles are another class of heterocyclic compounds with diverse therapeutic and pharmaceutical applications. researchgate.net The synthesis of these derivatives often involves the reaction of a dicarbonyl compound (which can be derived from the cyclopropyl (B3062369) ketone moiety) with an aldehyde and ammonia (B1221849), a process known as the Debus-Radziszewski reaction. nih.gov The resulting imidazole core can be further functionalized to create a library of compounds for biological screening. researchgate.net

The cyclopropyl group in this compound is a strained three-membered ring that can participate in ring-opening reactions. This property makes it a useful precursor for the synthesis of more complex carbocyclic systems. For example, under specific reaction conditions, the cyclopropane (B1198618) ring can be opened to generate a 1,3-diradical or a related reactive intermediate, which can then undergo further transformations to build larger ring systems. This approach is particularly valuable for accessing strained molecules that are difficult to synthesize by other methods. The presence of the electron-withdrawing benzonitrile (B105546) group can influence the regioselectivity of the ring-opening process, providing a degree of control over the final product.

Role in the Synthesis of Biologically Relevant Molecules

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a valuable intermediate in the synthesis of potential therapeutic agents.

Targeted protein degradation is an emerging therapeutic strategy that utilizes small molecules to selectively eliminate disease-causing proteins. nih.gov One of the most prominent approaches in this area is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govulisboa.pt PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govulisboa.ptnih.gov

The this compound scaffold can be incorporated into the design of PROTACs. For example, it can serve as a core structure to which a ligand for a target protein, such as the androgen receptor (AR), and a ligand for an E3 ligase are attached via a linker. nih.gov The androgen receptor is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy. nih.govalliedacademies.org The synthesis of such AR degraders often involves multi-step sequences where the benzonitrile moiety can be a key handle for chemical modifications. nih.gov

Table 1: Examples of PROTAC Components and their Functions

| Component | Function | Example Ligands/Recruiters |

|---|---|---|

| Target Protein Ligand | Binds to the specific protein targeted for degradation. | Bicalutamide analogs (for Androgen Receptor) nih.gov |

| Linker | Connects the target protein ligand and the E3 ligase recruiter. | Polyethylene glycol (PEG) chains, aliphatic chains diva-portal.org |

| E3 Ligase Recruiter | Binds to an E3 ubiquitin ligase to initiate protein degradation. | Thalidomide, Pomalidomide (recruit Cereblon E3 ligase) nih.gov |

The structural features of this compound are also found in various enzyme inhibitors.

Sphingosine Kinase Inhibitors: Sphingosine kinases (SphK) are enzymes that play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy. nih.gov The development of selective SphK inhibitors is an active area of research. nih.govresearchgate.netpsu.edu The cyclopropyl moiety, in particular, can be incorporated into inhibitor designs to probe the binding pocket of the enzyme and enhance potency and selectivity. nih.gov

Factor Xa Inhibitors: Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. nih.govnih.gov The design of potent and selective Factor Xa inhibitors often involves heterocyclic scaffolds that can be synthesized using precursors like this compound. nih.gov

VEGF-R2 Tyrosine Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comnih.gov Inhibiting the tyrosine kinase activity of VEGFR-2 is a validated anti-cancer strategy. nih.govdovepress.comnih.gov The benzonitrile group present in the starting material can be a key pharmacophoric feature in the design of VEGFR-2 inhibitors.

Table 2: Overview of Targeted Enzymes and their Therapeutic Relevance

| Enzyme Target | Therapeutic Area | Role of Inhibitors |

|---|---|---|

| Sphingosine Kinase (SphK) | Cancer | Induce cancer cell death and inhibit proliferation. nih.govresearchgate.net |

| Factor Xa | Cardiovascular Disease | Prevent blood clot formation. nih.govnih.gov |

| VEGF-R2 Tyrosine Kinase | Cancer | Inhibit tumor angiogenesis and growth. mdpi.comnih.gov |

The cyclopropyl group is a valuable structural motif in medicinal chemistry. researchgate.net Its incorporation into drug candidates can lead to improvements in various properties, including metabolic stability, binding affinity, and oral bioavailability. researchgate.net The rigid nature of the cyclopropane ring can also help to lock the conformation of a molecule into a bioactive shape.

The compound this compound can serve as a starting point for the synthesis of a wide range of therapeutic agents that feature a cyclopropyl moiety. mdpi.com The reactivity of the ketone and nitrile groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties.

Contributions to Material Science and Specialty Polymer Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the applications of this compound in the fields of material science and specialty polymer synthesis. As of the current date, there are no available studies, patents, or scholarly articles that describe the use of this specific chemical compound as a monomer, polymer precursor, additive, or in any other capacity related to the development of new materials or polymers.

The unique chemical structure of this compound, which incorporates a cyclopropyl ketone, an ether linkage, and a benzonitrile group, suggests potential reactivity that could theoretically be exploited in polymer chemistry. For instance, the cyclopropyl group can, under certain conditions, undergo ring-opening reactions, and the nitrile group can be involved in various polymerization or modification processes. However, exploration of these possibilities for this particular molecule has not been documented in the accessible scientific record.

Consequently, there are no research findings, detailed experimental data, or established methodologies to report regarding the contributions of this compound to material science. The creation of data tables or a detailed discussion of its role in specialty polymer synthesis is not possible due to the lack of primary or secondary sources on the subject.

Further research would be required to investigate the potential of this compound in these advanced chemical synthesis applications. Such studies would need to explore its polymerization capabilities, its effects on material properties, and its viability as a building block for novel polymers. Without such foundational research, any discussion of its applications in this context would be purely speculative.

Computational and Theoretical Investigations of 2 2 Cyclopropyl 2 Oxoethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the behavior of molecules at the electronic level. These methods would be invaluable in characterizing 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile.

To comprehend the chemical bonding and reactivity of this compound, an analysis of its electronic structure is paramount. Advanced computational techniques such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) would be employed for this purpose.

ELF analysis provides a visual representation of electron localization in a molecule, distinguishing between core electrons, covalent bonds, and lone pairs. For this compound, ELF would likely reveal high electron density in the C≡N triple bond of the nitrile group and the C=O double bond of the ketone. It would also illustrate the unique "bent" bonds of the strained cyclopropyl (B3062369) ring.

QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. This method would allow for the precise characterization of interatomic interactions, including the identification of bond critical points (BCPs) that signify the presence of a chemical bond. An illustrative table of expected topological parameters for key bonds in the molecule is presented below.

| Bond | Hypothetical Electron Density at BCP (ρ(r)) (a.u.) | Hypothetical Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Hypothetical Ellipticity (ε) |

|---|---|---|---|

| C=O (ketone) | 0.35 | -0.8 | 0.1 |

| C-C (cyclopropyl) | 0.25 | -0.5 | 0.3 |

| C≡N (nitrile) | 0.45 | -1.2 | 0.01 |

| C-O (ether) | 0.20 | -0.3 | 0.05 |

This table presents hypothetical data to illustrate the expected outcomes of a QTAIM analysis.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be located on the electron-rich benzonitrile (B105546) ring and the oxygen atom of the ether linkage. The LUMO is expected to be centered on the electron-withdrawing ketone and nitrile functionalities. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are crucial for understanding the molecule's behavior in chemical reactions and for designing new molecules with desired electronic properties.

| Parameter | Hypothetical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical data to illustrate the expected outcomes of an FMO analysis.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this would involve using methods like Density Functional Theory (DFT) to model potential reaction pathways.

For instance, the strained cyclopropyl ring could be susceptible to ring-opening reactions, and the ketone functionality could undergo nucleophilic addition. DFT calculations would allow for the determination of the activation energies for these and other potential reactions, thereby predicting the most likely reaction products under different conditions. The geometry of the transition states would reveal the precise atomic motions involved in the bond-breaking and bond-forming processes.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is critical to its function. This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis, through computational methods, aims to identify the most stable of these arrangements (the global minimum) and the energy barriers to rotation between them.

Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that the orientation of the cyclopropyl ring relative to the carbonyl group is crucial in determining the conformational preference. nih.govuwlax.edu For this compound, the key dihedral angles to consider would be around the C-O and C-C bonds of the ethoxy linker. A potential energy surface scan, where the energy of the molecule is calculated as a function of these dihedral angles, would reveal the low-energy conformations.

Ligand-Protein Interaction Modeling for Rational Design

If this compound were to be investigated as a potential drug candidate, understanding its interaction with biological targets would be essential. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. researchgate.net

Molecular docking would predict the preferred binding orientation of the molecule within the active site of a target protein. This would be followed by MD simulations, which would provide a dynamic picture of the ligand-protein complex over time, allowing for a more accurate estimation of the binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The benzonitrile moiety, for example, is known to participate in various interactions within protein binding sites. nih.govnih.gov This information is invaluable for the rational design of more potent and selective drug candidates. nih.gov

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for structural confirmation)

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, the protons of the ethoxy linker, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (benzonitrile) | 7.0 - 7.8 | Multiplet | 4H |

| Methylene (-OCH₂-) | ~5.0 | Singlet | 2H |

| Methine (cyclopropyl) | 2.0 - 2.5 | Multiplet | 1H |

| Methylene (cyclopropyl) | 0.8 - 1.5 | Multiplets | 4H |

Note: This is a predicted data table. Actual experimental values may vary.

Further confirmation could be achieved using ¹³C NMR, which would identify the number of unique carbon environments, and two-dimensional NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide insights into its structural components through fragmentation analysis. For 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn confirms its elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of the ether linkage or the loss of the cyclopropylcarbonyl group, providing further structural evidence.

Expected Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | ~215.09 | Molecular Ion |

| [M - C₃H₅CO]⁺ | ~146.04 | Loss of cyclopropylcarbonyl group |

| [C₇H₄N-O-CH₂]⁺ | ~132.05 | Fragment from ether cleavage |

| [C₃H₅CO]⁺ | ~69.03 | Cyclopropylcarbonyl cation |

Note: This data is hypothetical and based on predicted fragmentation patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The IR spectrum of this compound would be expected to display characteristic absorption bands.

A strong, sharp absorption band around 2230-2220 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the ketone (C=O) group would be confirmed by a strong absorption in the region of 1700-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzonitrile ring, as well as the C-O stretching of the ether linkage, would also be observable.

Expected Infrared (IR) Data:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Nitrile (C≡N) | ~2225 | Strong, sharp absorption |

| Ketone (C=O) | ~1690 | Strong absorption |

| Aromatic C=C | ~1600, 1480 | Medium to strong absorptions |

| Ether (C-O) | ~1250, 1050 | Strong absorptions |

| Cyclopropyl C-H | ~3100-3000 | Weak to medium absorptions |

Note: This is a predicted data table. Actual experimental values may vary.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further confirm the presence of the various functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of the final compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. The purity would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC analysis, often coupled with a mass spectrometer (GC-MS), would not only assess purity but also help in identifying any volatile impurities.

For the isolation and purification of the compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a standard procedure. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC) .

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile is the development of efficient and environmentally benign synthetic pathways. Current synthetic strategies for analogous compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

Key areas for investigation include:

Catalytic C-O Bond Formation: Exploring novel catalytic systems for the etherification of 2-cyanophenol with a suitable cyclopropyl (B3062369) ketone derivative. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric bases and hazardous solvents.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence that combines the formation of the cyclopropyl ketone and the subsequent etherification step. This would significantly improve process efficiency by reducing the number of isolation and purification steps.

Renewable Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of the key precursors, 2-cyanophenol and the cyclopropyl moiety. This aligns with the growing demand for sustainable chemical manufacturing.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Williamson Ether Synthesis | Well-established methodology. | Use of strong bases, potential for side reactions. |

| Buchwald-Hartwig C-O Coupling | High functional group tolerance, milder conditions. | Catalyst cost and removal, optimization of ligands. |

| Mitsunobu Reaction | Mild conditions, stereospecificity. | Stoichiometric phosphine (B1218219) and azodicarboxylate reagents. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Complex reaction optimization, potential for competing pathways. |

Exploration of Novel Reactivity Pathways

The unique combination of functional groups in this compound suggests a diverse range of potential chemical transformations. Future research should aim to unlock this synthetic potential.

Cyclopropyl Ring-Opening Reactions: The strained cyclopropyl ring is susceptible to ring-opening under various conditions (e.g., acidic, thermal, or transition-metal-catalyzed). Investigating these reactions could lead to the synthesis of novel, more complex molecular architectures. For instance, acid-catalyzed ring-opening could yield tetralone derivatives. rsc.org

Transformations of the Nitrile Group: The benzonitrile (B105546) moiety can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. researchgate.netlibretexts.org

Reactions at the Ketone Carbonyl: The ketone functionality can be targeted for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, providing further avenues for molecular diversification.

Advanced Computational Modeling for Property Prediction and Reaction Design

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the compound's electronic structure, spectroscopic properties (e.g., IR, NMR), and reactivity. aps.orgderpharmachemica.comresearchgate.net This can help in understanding the influence of the different functional groups on each other and in predicting the most likely sites for chemical reactions. For example, DFT calculations could elucidate the electrophilicity of the nitrile carbon and the carbonyl carbon, guiding the choice of nucleophiles for synthetic transformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or potential biological targets. This information is crucial for understanding its physical properties and for rational drug design.

Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions and to predict the feasibility of novel reactivity pathways. This can help to guide experimental work and to optimize reaction conditions.

Integration into Automated Synthesis Platforms and Flow Chemistry

To accelerate the exploration of the chemical space around this compound, the integration of modern automation and flow chemistry techniques will be crucial.

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of the target compound and its derivatives. nih.govleeds.ac.uklonza.com This would significantly speed up the optimization of synthetic routes.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. nih.gov Developing a flow synthesis for this compound would be a significant step towards its efficient and scalable production.

Automated Purification and Analysis: Integrating automated purification systems (e.g., automated chromatography) and online analytical techniques (e.g., HPLC-MS) into the workflow would create a fully automated platform for the synthesis and characterization of new compounds based on the this compound scaffold.

The pursuit of these future research directions will not only expand our fundamental understanding of the chemistry of this compound but also pave the way for its potential applications in various fields of chemical science. The challenges are significant, given the nascent stage of research on this specific molecule, but the potential rewards in terms of novel discoveries and innovations are substantial.

Q & A

Q. How can derivatives be designed for targeted biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.